tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate
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Overview
Description
2-[(1-Boc-4-piperidyl)methoxy]benzoxazole is a chemical compound that features a benzoxazole ring substituted with a methoxy group linked to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole typically involves the following steps:
Formation of N-Boc-4-piperidinemethanol: This intermediate is synthesized by reacting 4-piperidinemethanol with di-tert-butyl dicarbonate.
Coupling Reaction: The N-Boc-4-piperidinemethanol is then coupled with 2-hydroxybenzoxazole using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Boc-4-piperidyl)methoxy]benzoxazole can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).
Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Compound: 2-[(4-piperidyl)methoxy]benzoxazole.
Substituted Products: Various derivatives depending on the nucleophile used.
Oxidized and Reduced Products: Piperidones and piperidines, respectively.
Scientific Research Applications
2-[(1-Boc-4-piperidyl)methoxy]benzoxazole has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic steps, which can be removed to reveal the active piperidine moiety that interacts with the target.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-piperidinemethanol: A precursor in the synthesis of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole.
2-Hydroxybenzoxazole: Another precursor used in the coupling reaction.
Piperidine Derivatives: Compounds with similar piperidine moieties but different substituents.
Uniqueness
2-[(1-Boc-4-piperidyl)methoxy]benzoxazole is unique due to its specific combination of a benzoxazole ring and a Boc-protected piperidine moiety. This structure allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
OXSWGPBHSFIWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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